molecular formula C10H11BrCl2N2O2S B13184317 1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine

1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine

Cat. No.: B13184317
M. Wt: 374.1 g/mol
InChI Key: YEOHRRUXVXSYRN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine typically involves the reaction of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride with piperazine . The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 4-Bromo-2,6-dichlorobenzenesulfonyl chloride and piperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as a base.

    Procedure: The 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is added to a solution of piperazine in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours.

    Isolation: The product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine can be compared with other similar compounds, such as:

These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H11BrCl2N2O2S

Molecular Weight

374.1 g/mol

IUPAC Name

1-(4-bromo-2,6-dichlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C10H11BrCl2N2O2S/c11-7-5-8(12)10(9(13)6-7)18(16,17)15-3-1-14-2-4-15/h5-6,14H,1-4H2

InChI Key

YEOHRRUXVXSYRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2Cl)Br)Cl

Origin of Product

United States

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